3-Methoxy-3-methylbutane-2-sulfonamide
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Overview
Description
3-Methoxy-3-methylbutane-2-sulfonamide is a chemical compound with the molecular formula C6H15NO3S. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by its sulfonamide group, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methylbutane-2-sulfonamide typically involves the reaction of 3-methoxy-3-methylbutane with a sulfonamide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the sulfonamide bond. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-Methoxy-3-methylbutane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methylbutane-1-sulfonamide: Similar in structure but with a different position of the sulfonamide group.
(3-Methoxy-3-methylbutyl)amine: Contains an amine group instead of a sulfonamide group.
Uniqueness
3-Methoxy-3-methylbutane-2-sulfonamide is unique due to its specific sulfonamide group position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H15NO3S |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methoxy-3-methylbutane-2-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-5(11(7,8)9)6(2,3)10-4/h5H,1-4H3,(H2,7,8,9) |
InChI Key |
GDMHSXLAIAKMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC)S(=O)(=O)N |
Origin of Product |
United States |
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